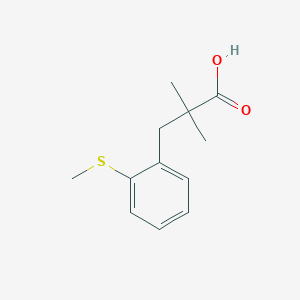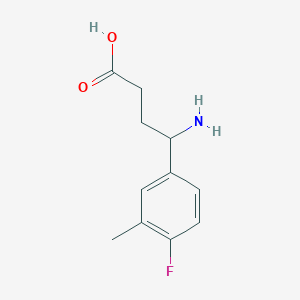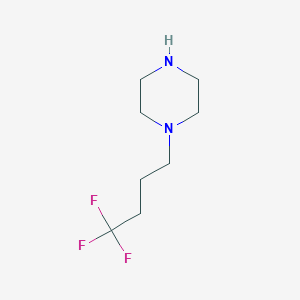
1-(4,4,4-Trifluorobutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4,4-Trifluorobutyl)piperazine is a chemical compound with the molecular formula C8H15F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The trifluorobutyl group attached to the piperazine ring enhances its chemical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutyl)piperazine typically involves the reaction of piperazine with 4,4,4-trifluorobutyl halides under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the piperazine, followed by the addition of 4,4,4-trifluorobutyl bromide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4,4,4-Trifluorobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the trifluorobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Scientific Research Applications
1-(4,4,4-Trifluorobutyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorobutyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate the activity of neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobutyl)piperazine
- 1-(4-Chlorobutyl)piperazine
- 1-(4-Bromobutyl)piperazine
Uniqueness
1-(4,4,4-Trifluorobutyl)piperazine is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the compound’s stability and reactivity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-(4,4,4-trifluorobutyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)2-1-5-13-6-3-12-4-7-13/h12H,1-7H2 |
InChI Key |
YYJHJSKOFAMOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


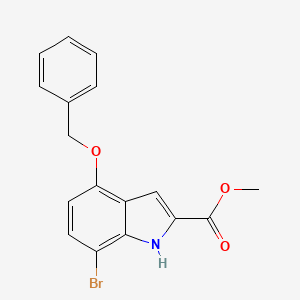
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
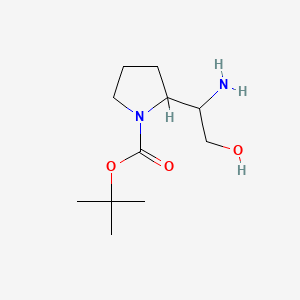
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
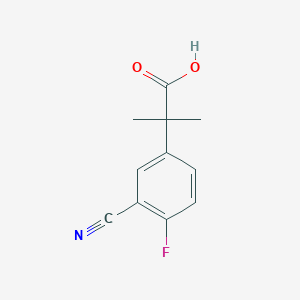
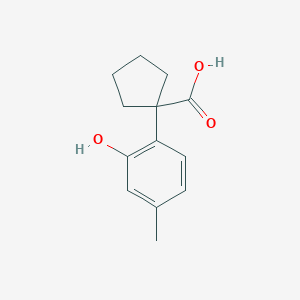
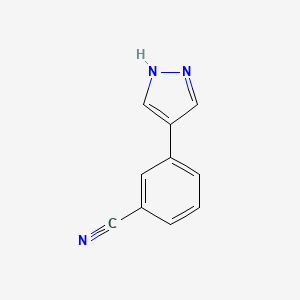

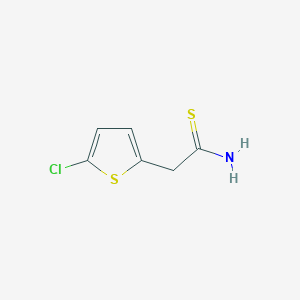
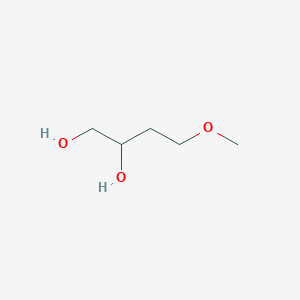
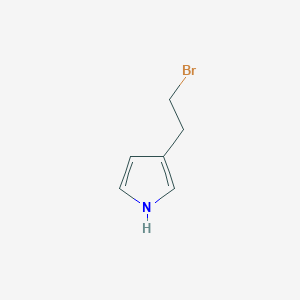
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
